Cas no 111047-29-1 (2-Iodo-N-1,10-phenanthrolin-5-ylacetamide)

2-Iodo-N-1,10-phenanthrolin-5-ylacetamide 化学的及び物理的性質
名前と識別子
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- 2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide
- 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide
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2-Iodo-N-1,10-phenanthrolin-5-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I865835-250mg |
2-Iodo-N-1,10-phenanthrolin-5-ylacetamide |
111047-29-1 | 250mg |
$994.00 | 2023-05-18 | ||
TRC | I865835-500mg |
2-Iodo-N-1,10-phenanthrolin-5-ylacetamide |
111047-29-1 | 500mg |
$ 1200.00 | 2023-09-07 | ||
Crysdot LLC | CD11351759-1g |
2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide |
111047-29-1 | 97% | 1g |
$1340 | 2024-07-18 | |
TRC | I865835-50mg |
2-Iodo-N-1,10-phenanthrolin-5-ylacetamide |
111047-29-1 | 50mg |
$224.00 | 2023-05-18 |
2-Iodo-N-1,10-phenanthrolin-5-ylacetamide 関連文献
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Sarah J. Smith,Robert J. Radford,Rohit H. Subramanian,Brandon R. Barnett,Joshua S. Figueroa,F. Akif Tezcan Chem. Sci. 2016 7 5453
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Tyler Camp,Stephen G. Sligar Soft Matter 2020 16 5615
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Lise Schoonen,Jan C. M. van Hest Nanoscale 2014 6 7124
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Zachary Varpness,Peter A. Suci,Daniel Ensign,Mark J. Young,Trevor Douglas Chem. Commun. 2009 3726
2-Iodo-N-1,10-phenanthrolin-5-ylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 111047-29-1 and Product Name: 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide
The compound with the CAS number 111047-29-1 and the product name 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide incorporates a phenanthroline core, which is a well-documented scaffold in the development of bioactive molecules. This particular derivative has been extensively studied for its pharmacological properties, particularly in the context of targeting specific biological pathways.
In recent years, the interest in 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide has surged due to its role as a key intermediate in synthesizing novel therapeutic agents. The presence of an iodine atom at the 2-position of the phenanthroline ring enhances its reactivity, making it a valuable building block for further chemical modifications. These modifications can be tailored to optimize biological activity, solubility, and metabolic stability, which are critical factors in drug development. The compound's versatility has been leveraged in various research projects aimed at addressing unmet medical needs.
One of the most compelling aspects of 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide is its potential as an inhibitor of certain enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other targets relevant to these conditions. For instance, research published in leading journals has highlighted the compound's ability to modulate signaling pathways involved in cell proliferation and survival. These findings have opened up new avenues for therapeutic intervention and have sparked further investigation into its mechanistic details.
The synthesis of 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of the phenanthroline core followed by iodination at the desired position. The introduction of the acetamide moiety at the 5-position further refines the molecule's pharmacophore. This synthetic route has been optimized to ensure high yield and purity, making it suitable for both laboratory-scale investigations and industrial production.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide's properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting potential drug-like characteristics and identifying optimal modifications. Such integrative strategies are becoming increasingly prevalent in modern drug discovery pipelines.
The pharmacokinetic profile of 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide is another area of active investigation. Researchers are exploring ways to enhance its bioavailability and reduce toxicity through structural modifications. For example, alterations to the substituents on the phenanthroline ring can influence metabolic pathways and distribution within the body. Understanding these dynamics is crucial for translating preclinical findings into clinical success.
In conclusion, 2-Iodo-N-1,10-phenanthrolin-5-ylacetamide represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable asset in medicinal chemistry research. As our understanding of its properties continues to evolve, so too will its potential as a therapeutic agent. Ongoing studies aim to unlock new therapeutic possibilities and refine synthetic methodologies for this versatile compound.
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